molecular formula C24H23Br2N3O2 B304180 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B304180
Molekulargewicht: 545.3 g/mol
InChI-Schlüssel: DKCRBDOWUHAKJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically the BRD4 protein. The BRD4 protein plays a critical role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammatory disorders, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit viral replication by interfering with the interaction between the virus and the host cell.

Wirkmechanismus

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors work by binding to the bromodomain of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. The binding of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors to the bromodomain disrupts the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones, leading to the downregulation of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to have several biochemical and physiological effects, including the downregulation of oncogenes, upregulation of tumor suppressor genes, reduction in the production of pro-inflammatory cytokines and chemokines, and inhibition of viral replication. These effects are mediated by the inhibition of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which plays a critical role in regulating gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their specificity for the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which allows for the selective inhibition of gene expression. This specificity also allows for the exploration of the structure-activity relationship of the compound, which can lead to the development of more potent and selective inhibitors. One of the limitations of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their potential toxicity, which can limit their use in vivo.

Zukünftige Richtungen

The future directions for 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors include the development of more potent and selective inhibitors, the exploration of their therapeutic potential in other diseases, and the optimization of their pharmacokinetic properties. The development of more potent and selective inhibitors will allow for the exploration of the full therapeutic potential of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors, while the optimization of their pharmacokinetic properties will improve their efficacy and reduce their potential toxicity. Additionally, the exploration of their therapeutic potential in other diseases, such as neurological disorders, will expand the scope of their applications.

Synthesemethoden

The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification. The most commonly used method for synthesizing 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors is the convergent approach, which involves the coupling of two or more fragments to form the final product. The convergent approach allows for the synthesis of a wide range of analogs and derivatives, which can be used to explore the structure-activity relationship of the compound.

Eigenschaften

Produktname

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C24H23Br2N3O2

Molekulargewicht

545.3 g/mol

IUPAC-Name

4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23Br2N3O2/c1-13-20(23(31)29-19-9-8-16(26)12-27-19)21(14-4-6-15(25)7-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31)

InChI-Schlüssel

DKCRBDOWUHAKJR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.